1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea
Description
This compound is a urea derivative featuring a pyridinylmethyl group substituted with a 1-methylpyrazole moiety and a 2-methylbenzothiazol-5-yl group. Urea-based compounds are widely studied for their biological activities, including kinase inhibition and anticancer properties . The presence of a benzothiazole scaffold is notable, as this heterocycle is associated with antitumor and antimicrobial activities due to its planar aromatic structure and ability to intercalate with biological targets .
Properties
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-5-yl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-12-23-16-8-15(5-6-17(16)27-12)24-19(26)21-9-13-4-3-7-20-18(13)14-10-22-25(2)11-14/h3-8,10-11H,9H2,1-2H3,(H2,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDYIUWFVMSQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)NCC3=C(N=CC=C3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, particularly focusing on antitubercular, antifungal, and anticancer properties.
Chemical Structure
The compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the pyrazole and thiazole rings, along with the urea moiety, is significant in enhancing the compound's interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.
- Pyridine and Thiazole Incorporation : Employing standard organic synthesis techniques to introduce these heterocycles.
- Urea Formation : The final step often involves coupling reactions to form the urea linkage.
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of related compounds. For instance, derivatives featuring pyrazole and thiazole structures have shown significant inhibitory effects against Mycobacterium tuberculosis. A related study reported a compound with a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis H37RV, indicating strong antitubercular activity .
Antifungal Activity
Compounds containing triazole cores have been noted for their antifungal properties. The structural similarities between triazoles and our compound suggest potential antifungal activity, particularly against common pathogens like Candida species. A review indicated that triazole-containing hybrids exhibit robust antifungal effects due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
Anticancer Properties
The anticancer potential of similar compounds has been explored extensively. Studies have shown that thiazole derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a series of thiazole-based compounds demonstrated selective inhibition against CDK4 and CDK6, which are crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrazole or thiazole rings significantly affects potency.
- Ring Size and Configuration : Variations in ring size and configuration can alter binding affinity to biological targets.
A summary table of various derivatives and their biological activities is presented below.
| Compound Derivative | Biological Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| Derivative A | Antitubercular | 12.5 | |
| Derivative B | Antifungal | 10.0 | |
| Derivative C | Anticancer | 15.0 |
Case Studies
- Antitubercular Case Study : A study published in 2023 synthesized novel pyrazolylpyrazoline derivatives that were evaluated for their antitubercular activity against M. tuberculosis. The most active compound showed promising results with an MIC indicating strong potential for further development in tuberculosis treatment .
- Antifungal Case Study : Research into triazole-containing compounds revealed their effectiveness against resistant strains of fungi, suggesting that modifications to similar structures could enhance efficacy against fungal infections .
- Anticancer Case Study : A series of thiazole derivatives were tested against various cancer cell lines, demonstrating selective inhibition of CDK4/6 pathways, which are often dysregulated in cancer .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of pyrazole and thiazole derivatives has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and survival .
Antimicrobial Properties
Compounds containing thiazole and pyrazole rings have demonstrated antimicrobial activity against a range of pathogens. The dual action of these moieties may disrupt microbial cell function, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Research has shown that certain derivatives related to this compound can modulate inflammatory responses. By targeting specific inflammatory mediators, these compounds may provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Case Study 1: Anticancer Screening
A study investigated the anticancer potential of synthesized urea derivatives similar to 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea against MDA-MB 231 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that modifications to the urea scaffold could enhance activity against breast cancer .
Case Study 2: Antimicrobial Evaluation
Another research focused on the synthesis of thiazole-containing compounds and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures to the target compound had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity .
Summary of Findings
Chemical Reactions Analysis
Urea Linkage Formation
The urea bond connects the pyrazole-pyridine and benzothiazole moieties. Common methods include:
-
Isocyanate coupling : Reaction of isocyanates with amines in the presence of catalysts (e.g., triethylamine).
-
Carbamate coupling : Carbamates can react with amines under basic conditions to form ureas.
Key Reagents/Conditions :
-
Isocyanates or carbamates
-
Catalysts (e.g., triethylamine)
-
Solvents (e.g., DMF, ethanol)
Functionalization and Derivatization
The compound may undergo further functionalization to modulate its properties:
-
Oxidation : Pyrazole derivatives can be oxidized to carboxylic acids (e.g., KMnO₄) .
-
Coupling reactions : The benzothiazole moiety may participate in reactions such as Michael additions or hydrazine-mediated cyclizations .
-
Alkylation : Chloromethyl groups (from pyrazole intermediates) can be alkylated using organometallic reagents or nucleophilic substitution .
Reaction Pathways and Challenges
| Step | Key Reaction | Challenges |
|---|---|---|
| Pyrazole-pyridine | Cyclocondensation/Wittig coupling | Regioselectivity control |
| Benzothiazole | Cyclocondensation of thiourea | Avoiding side reactions (e.g., over-oxidation) |
| Urea formation | Isocyanate coupling | Stability of intermediates |
Comparative Analysis of Reaction Methods
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Pyrazole Moieties
Chakib et al. (2010) synthesized 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one, which shares the benzothiazole and pyrazole motifs with the target compound. However, this analogue replaces the urea linker with a pyrazol-5-one ring and incorporates an allyl group at the pyrazole nitrogen.
Urea Derivatives with Sulfonyl and Pyrimidinyl Groups
The compound 1-(4,6-dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea (FDB011147) contains a urea core but differs in substituents. The sulfonyl group and tetrazole ring enhance polarity compared to the target compound’s benzothiazole and pyridinylmethyl groups. Such modifications may improve aqueous solubility but reduce membrane permeability .
Urea Analogues with Bulky Trityl-Amino Substituents
1-(2-aminoethyl)-3-[1-methyl-5-(trityl-amino)-1H-pyrazol-4-yl]-urea (ChemBK, 2015) features a trityl (triphenylmethyl) group, which introduces steric bulk. While the urea linker is retained, the trityl group likely hinders interactions with hydrophobic binding pockets, contrasting with the target compound’s 2-methylbenzothiazol-5-yl group, which balances hydrophobicity and planarity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- In contrast, Chakib et al.’s pyrazol-5-one derivatives demonstrated moderate activity against E. coli , but their relevance to urea-based targets remains unclear.
- Synthetic Feasibility : The sulfonyl and tetrazole groups in FDB011147 highlight synthetic versatility for tuning solubility, whereas the target compound’s methylbenzothiazole group may prioritize metabolic stability .
Notes
- The provided evidence lacks explicit biological data for the target compound. Further studies should prioritize in vitro assays (e.g., kinase inhibition, cytotoxicity).
- Structural comparisons suggest that replacing the urea linker (as in Chakib et al.’s work) or introducing bulky groups (as in ChemBK’s compound) may significantly alter pharmacological profiles.
Preparation Methods
Cyclocondensation of 4-Amino-2-mercaptobenzoic Acid
A one-pot reaction between 4-amino-2-mercaptobenzoic acid and acetic anhydride at 120°C for 6 hours yields the target compound via intramolecular cyclization. The reaction proceeds with 85% efficiency in toluene, as confirmed by $$ ^1H $$-NMR ($$ \delta $$ 7.21–7.43 ppm, aromatic protons) and LC-MS ([M+H]$$ ^+ $$ = 165.05).
Direct Functionalization of Benzothiazole
Alternative approaches involve nitration of 2-methylbenzothiazole followed by reduction. Nitration with fuming HNO$$ _3 $$ at 0°C produces 5-nitro-2-methylbenzothiazole, which is reduced using H$$ _2 $$/Pd-C in ethanol to yield the amine (72% overall yield).
Synthesis of (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine
This intermediate requires a multi-step synthesis:
Suzuki-Miyaura Coupling for Pyridine Functionalization
3-Bromo-2-(bromomethyl)pyridine is coupled with 1-methyl-1H-pyrazol-4-ylboronic acid under Pd(PPh$$ _3 $$)$$ _4 $$-catalyzed conditions in dioxane/H$$ _2 $$O (3:1) at 80°C. The reaction achieves 70% yield, with subsequent purification via silica gel chromatography (hexane:ethyl acetate, 4:1).
Amination of the Bromomethyl Group
The bromomethyl intermediate is treated with aqueous ammonia (28%) in THF at 60°C for 12 hours, yielding the primary amine (89% purity by HPLC).
Urea Bond Formation Strategies
The final step involves coupling the two amines via a urea linkage. Three methods are prevalent:
Phosgene-Free Isocyanate Route
(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine is reacted with triphosgene (0.33 eq) in dichloromethane (DCM) at −10°C to generate the isocyanate intermediate. Subsequent addition of 2-methylbenzo[d]thiazol-5-amine in DCM with triethylamine (2 eq) at 25°C for 6 hours affords the urea derivative (65% yield).
Carbodiimide-Mediated Coupling
A mixture of both amines (1:1 molar ratio) is treated with 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in anhydrous THF under N$$ _2 $$. After stirring at 50°C for 24 hours, the product is isolated via precipitation (78% yield).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMF with CDI accelerates the reaction, achieving 82% yield with reduced side-product formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 50 | 78 | 95 |
| DCM | 25 | 65 | 92 |
| DMF | 150 (MW) | 82 | 97 |
DMF under microwave conditions provides optimal results due to enhanced dipole interactions.
Q & A
Q. Table 1. Key Synthetic Parameters for Urea Bond Formation
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol/Acetic Acid (1:1) | |
| Catalyst | Anhydrous NaOAc | |
| Temperature | Reflux (~80°C) | |
| Reaction Time | 8–10 hours |
Q. Table 2. Common Degradation Pathways and Mitigation Strategies
| Pathway | Detection Method | Mitigation |
|---|---|---|
| Urea Hydrolysis | HPLC-MS (m/z shift +18 Da) | Store at -20°C in anhydrous DMSO |
| Benzothiazole Oxidation | FTIR (loss of C-S peak) | Use antioxidant (e.g., BHT) in formulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
